Trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate
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Overview
Description
Trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate is a compound that features a trimethylsilyl group, which is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. The trimethylsilyl group is characterized by its chemical inertness and large molecular volume, making it useful in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate typically involves the use of trimethylsilylating reagents. These reagents are used to derivatize non-volatile compounds such as alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . Common reagents include trimethylsilyl chloride and bis(trimethylsilyl)acetamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of trimethylsilylating agents under controlled conditions to ensure the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also be performed, leading to the formation of reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups replacing the trimethylsilyl group.
Scientific Research Applications
Trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate involves the formation of trimethylsiloxy groups on the target molecule. This modification can protect functional groups during chemical synthesis and make the compounds more volatile, facilitating their analysis by gas chromatography or mass spectrometry . The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl 2-[(trimethylsilyl)oxy]acrylate: A compound with similar trimethylsilyl groups used in organic synthesis.
Benzeneacetic acid, α-[(trimethylsilyl)oxy]-, trimethylsilyl ester: Another compound featuring trimethylsilyl groups, used in various chemical applications.
Uniqueness
Trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate is unique due to its specific structure and the presence of both trimethylsilyl and sulfonyl groups. This combination imparts distinct chemical properties, making it valuable in specific scientific and industrial applications.
Properties
CAS No. |
74692-09-4 |
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Molecular Formula |
C8H20O5SSi2 |
Molecular Weight |
284.48 g/mol |
IUPAC Name |
trimethylsilyl 2-trimethylsilyloxysulfonylacetate |
InChI |
InChI=1S/C8H20O5SSi2/c1-15(2,3)12-8(9)7-14(10,11)13-16(4,5)6/h7H2,1-6H3 |
InChI Key |
ITQBZSDNMRLBME-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=O)CS(=O)(=O)O[Si](C)(C)C |
Origin of Product |
United States |
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